molecular formula C13H12N2O3 B595919 3-(4-Nitrophenoxy)-benzylamine CAS No. 141455-20-1

3-(4-Nitrophenoxy)-benzylamine

Cat. No.: B595919
CAS No.: 141455-20-1
M. Wt: 244.25
InChI Key: CRFUQOBFGBMGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitrophenoxy)-benzylamine is an organic compound characterized by the presence of a benzylamine group attached to a 4-nitrophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenoxy)-benzylamine typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol. This is followed by the etherification of 4-nitrophenol with benzyl chloride to form 4-nitrophenoxybenzyl chloride. Finally, the benzyl chloride derivative is reacted with ammonia or an amine to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenoxy)-benzylamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Nucleophilic Substitution: The benzylamine group can participate in nucleophilic substitution reactions, where the amine acts as a nucleophile.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Nucleophilic Substitution: Various nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-(4-Aminophenoxy)-benzylamine.

    Nucleophilic Substitution: Substituted benzylamine derivatives.

    Oxidation: Oxidized benzylamine derivatives.

Scientific Research Applications

3-(4-Nitrophenoxy)-benzylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is utilized in the development of polymers and other materials with specific properties, such as thermal stability and mechanical strength.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenoxy)-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The benzylamine moiety can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Nitrophenoxy)phenylamine
  • 4-(4-Nitrophenoxy)benzaldehyde
  • 4-(4-Nitrophenoxy)benzoic acid

Uniqueness

3-(4-Nitrophenoxy)-benzylamine is unique due to the presence of both a nitrophenoxy group and a benzylamine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[3-(4-nitrophenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-9-10-2-1-3-13(8-10)18-12-6-4-11(5-7-12)15(16)17/h1-8H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFUQOBFGBMGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.